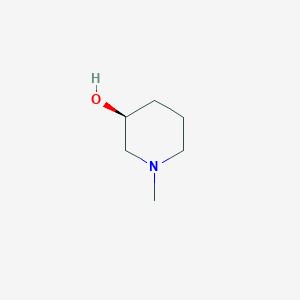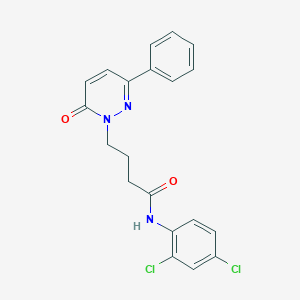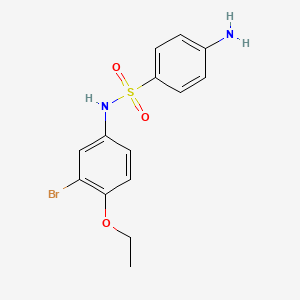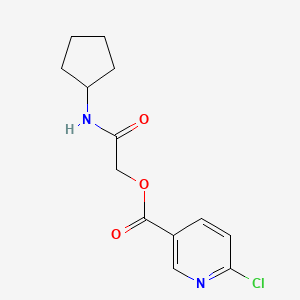![molecular formula C23H19FN4O3 B2970920 7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-88-7](/img/structure/B2970920.png)
7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Research
This compound may have potential applications in the development of neuroprotective agents. Neuroprotection aims to preserve neuronal function and structure, which is crucial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injuries. The structural complexity of the compound, particularly the presence of the oxazolopurine moiety, could be explored for its ability to interact with neural receptors or enzymes, potentially leading to the development of novel treatments for neurological conditions .
Anti-neuroinflammatory Agents
Inflammation of neural tissue is a common pathological feature of various neurological diseases. The compound’s pharmacological profile could be investigated for its efficacy in reducing neuroinflammation. By modulating the inflammatory pathways within the central nervous system, it could serve as a lead compound for the synthesis of drugs aimed at conditions like multiple sclerosis, Alzheimer’s disease, and others .
Antiviral Research
The fluorophenyl group within the compound’s structure suggests that it might bind to viral proteins, potentially inhibiting their function. This application could be particularly relevant in the design of antiviral drugs, where the compound could be used to study its efficacy against viruses like influenza by disrupting key viral mechanisms .
Oncology Research
Compounds with similar structures have been shown to possess antitumor activities. The unique combination of functional groups in this compound could be synthesized and tested for its cytotoxic effects on various cancer cell lines. It could provide insights into new pathways for cancer treatment, especially if it shows selectivity towards malignant cells .
Pharmacokinetic Studies
The compound’s distinctive structure could be used to study its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its pharmacokinetic profile can help in the design of drugs with better efficacy and reduced side effects. It could also serve as a model compound for studying the impact of fluorinated groups on drug behavior .
Chemical Synthesis and Catalysis
In the field of chemistry, this compound could be used to explore novel synthetic pathways or as a catalyst in specific reactions. Its structure could provide a framework for the development of new catalytic processes, potentially leading to more efficient and selective chemical transformations .
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-26-20-19(21(29)27(23(26)30)13-5-8-15-6-3-2-4-7-15)28-14-18(31-22(28)25-20)16-9-11-17(24)12-10-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVWLAPSKCGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)






![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)

![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)


